1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine
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Overview
Description
1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine is an organic compound that features a pyridine ring substituted with a methoxyphenoxy group and a pyrazolylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine typically involves a multi-step process. One common route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of 2-methoxyphenol with 3-chloropyridine to form 2-(2-methoxyphenoxy)pyridine.
Formation of Pyrazolylmethylamine: The next step involves the reaction of 1-methylpyrazole with formaldehyde and a suitable amine to form the pyrazolylmethylamine intermediate.
Coupling Reaction: Finally, the coupling of 2-(2-methoxyphenoxy)pyridine with the pyrazolylmethylamine intermediate under appropriate conditions yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)pyridine.
Reduction: Formation of 1-[2-(2-methoxyphenoxy)piperidin-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine.
Substitution: Formation of 2-(2-halophenoxy)pyridine derivatives.
Scientific Research Applications
1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The pyridine and pyrazole moieties can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, influencing their function. The methoxyphenoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)pyridine: Lacks the pyrazolylmethylamine moiety, making it less versatile in biological applications.
1-methylpyrazole: A simpler structure that does not possess the pyridine or methoxyphenoxy groups, limiting its potential interactions.
2-(2-hydroxyphenoxy)pyridine: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and interactions.
Uniqueness
1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both pyridine and pyrazole rings allows for diverse interactions with biological targets, while the methoxyphenoxy group enhances its solubility and membrane permeability.
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-22-13-14(11-21-22)10-19-12-15-6-5-9-20-18(15)24-17-8-4-3-7-16(17)23-2/h3-9,11,13,19H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKYZMFAKDSCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=C(N=CC=C2)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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